molecular formula C8H8ClNO3 B13524928 2-Amino-4-chloro-6-methoxybenzoicacid

2-Amino-4-chloro-6-methoxybenzoicacid

Cat. No.: B13524928
M. Wt: 201.61 g/mol
InChI Key: WQWKVENPPSCKFG-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-methoxybenzoic acid typically involves the nitration of 4-chloro-2-methoxybenzoic acid, followed by reduction and subsequent amination. The nitration process introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Amino-4-chloro-6-methoxybenzoic acid may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron and hydrochloric acid are used.

    Substitution: Nucleophiles like sodium methoxide can replace the chloro group.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of methoxy-substituted benzoic acids.

Scientific Research Applications

2-Amino-4-chloro-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxybenzoic acid
  • 4-Amino-5-chloro-2-methoxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid

Uniqueness

2-Amino-4-chloro-6-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and chloro groups on the benzene ring allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-amino-4-chloro-6-methoxybenzoic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

WQWKVENPPSCKFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)N)Cl

Origin of Product

United States

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